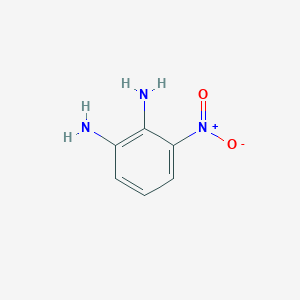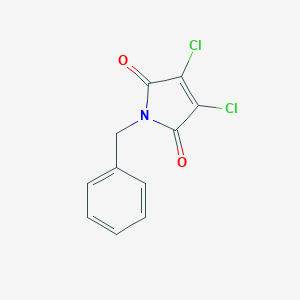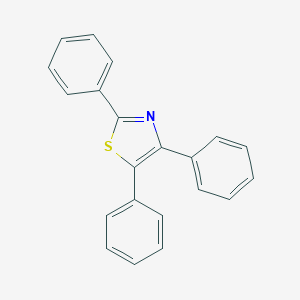
2,4,5-Triphenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenylthiazole (TPTZ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. TPTZ is widely used in various fields, including materials science, organic synthesis, and biochemistry, owing to its excellent fluorescence properties, high thermal stability, and facile synthesis.
Mecanismo De Acción
The mechanism of action of 2,4,5-Triphenylthiazole is based on its unique chemical and physical properties, including its ability to fluoresce and its high thermal stability. 2,4,5-Triphenylthiazole can interact with various molecules, including metal ions, proteins, and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Triphenylthiazole has been shown to exhibit various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to induce apoptosis in cancer cells. 2,4,5-Triphenylthiazole has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Triphenylthiazole has several advantages for use in laboratory experiments, including its excellent fluorescence properties, high thermal stability, and facile synthesis. However, 2,4,5-Triphenylthiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2,4,5-Triphenylthiazole, including the development of new synthetic methods for 2,4,5-Triphenylthiazole and its derivatives, the exploration of its potential therapeutic applications, and the investigation of its interactions with various molecules in biological systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,5-Triphenylthiazole and to determine its potential toxicity and safety in vivo.
Aplicaciones Científicas De Investigación
2,4,5-Triphenylthiazole has been extensively studied in various scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In organic synthesis, 2,4,5-Triphenylthiazole has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and chiral compounds. In biochemistry, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
Número CAS |
2104-11-2 |
|---|---|
Nombre del producto |
2,4,5-Triphenylthiazole |
Fórmula molecular |
C21H15NS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
2104-11-2 |
Pictogramas |
Corrosive; Acute Toxic |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

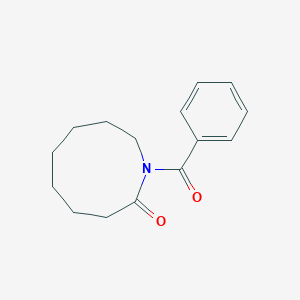
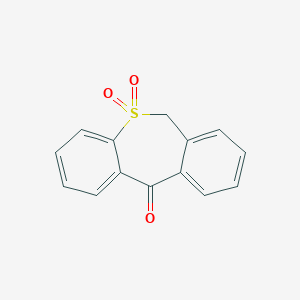
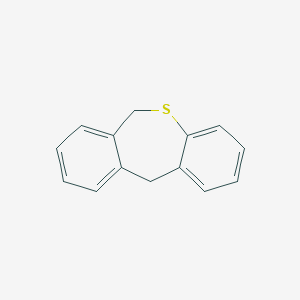
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
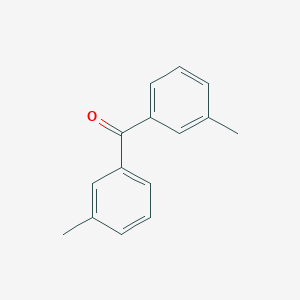
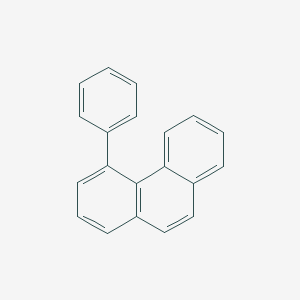
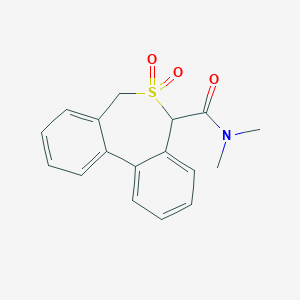
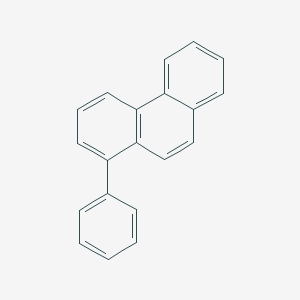
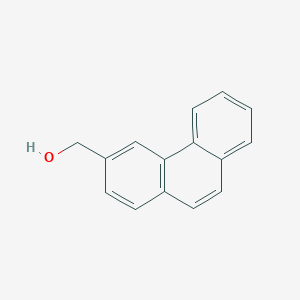
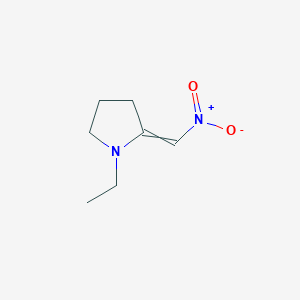
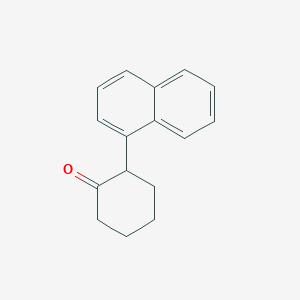
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
